molecular formula C15H17ClN2O3 B2397073 2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide CAS No. 2411255-79-1

2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide

Cat. No.: B2397073
CAS No.: 2411255-79-1
M. Wt: 308.76
InChI Key: XVPZQVGVDFKURO-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide is a synthetic organic compound with a complex structure It features a chloroacetamide group attached to a phenyl ring, which is further substituted with a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then coupled with a chloroacetamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature and pressure to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(3-methyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide
  • 2-Chloro-N-[4-(3-propyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide
  • 2-Chloro-N-[4-(3-isopropyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide

Uniqueness

What sets 2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-2-15(8-7-12(19)18-14(15)21)10-3-5-11(6-4-10)17-13(20)9-16/h3-6H,2,7-9H2,1H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZQVGVDFKURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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